
1-Chloro-2,5-dibromo-3,6-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,5-dibromo-3,6-difluorobenzene is an aromatic compound with the molecular formula C6HClBr2F2 This compound is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring It is a colorless to pale yellow liquid that is sparingly soluble in water but soluble in organic solvents
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,5-dibromo-3,6-difluorobenzene typically involves halogenation reactions. One common method is the stepwise halogenation of benzene derivatives. For instance, starting with a difluorobenzene compound, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination can then be performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
1-Chloro-2,5-dibromo-3,6-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,5-dibromo-3,6-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,5-dibromo-3,6-difluorobenzene in chemical reactions typically involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,5-dibromo-3,6-difluorobenzene can be compared with other halogenated benzene derivatives such as:
1-Chloro-2,5-difluorobenzene: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the chlorine atom, affecting its reactivity and applications.
1-Bromo-2,5-dichloro-4-fluorobenzene: Contains different halogen substitutions, leading to variations in chemical behavior and uses.
Eigenschaften
Molekularformel |
C6HBr2ClF2 |
|---|---|
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
1,4-dibromo-3-chloro-2,5-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
InChI-Schlüssel |
XMMXOYLGLZDQIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
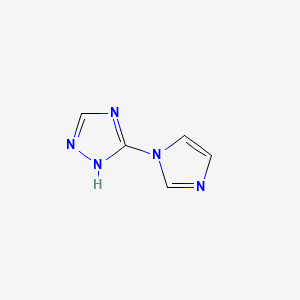
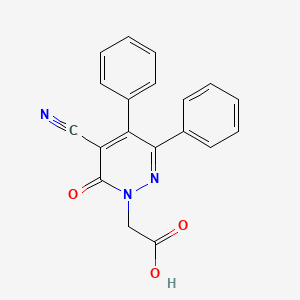
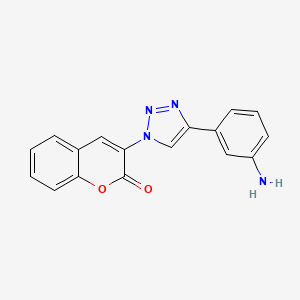
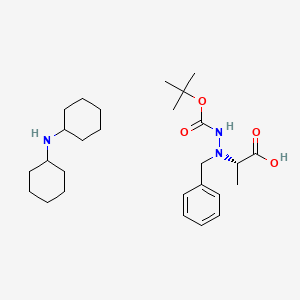
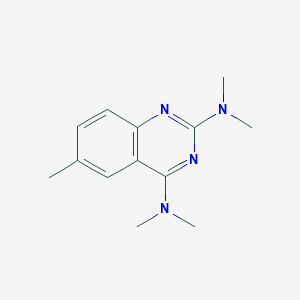

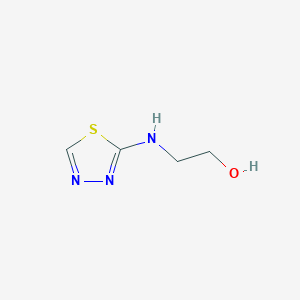
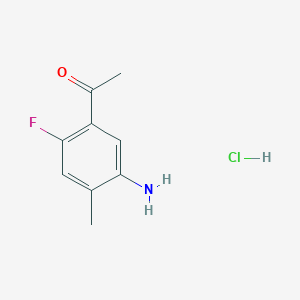
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
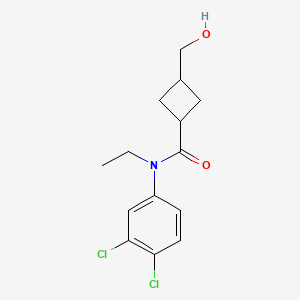
![3,4,5-Tris[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B13106672.png)

![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
